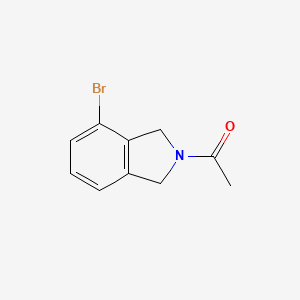

1-(4-Bromoisoindolin-2-yl)ethan-1-one

Description

1-(4-Bromoisoindolin-2-yl)ethan-1-one is a brominated isoindolinone derivative featuring a ketone group at the ethanone position and a bromine substituent at the 4-position of the isoindoline ring. Key properties such as melting point, solubility, and spectroscopic signatures (e.g., IR carbonyl stretches near 1680–1700 cm⁻¹) can be inferred from related compounds .

Properties

IUPAC Name |

1-(4-bromo-1,3-dihydroisoindol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-7(13)12-5-8-3-2-4-10(11)9(8)6-12/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFFPTKWUMYUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=C(C1)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromoisoindolin-2-yl)ethan-1-one typically involves the bromination of isoindoline derivatives. One common method is the reaction of isoindoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromoisoindolin-2-yl)ethan-1-one can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromoisoindolin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products Formed

Substitution Reactions: Formation of substituted isoindoline derivatives.

Oxidation Reactions: Formation of isoindoline ketones or carboxylic acids.

Reduction Reactions: Formation of isoindoline alcohols.

Scientific Research Applications

1-(4-Bromoisoindolin-2-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromoisoindolin-2-yl)ethan-1-one involves its interaction with various molecular targets. The bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Brominated Indoline/Indolinone Derivatives

- 1-(5-Bromoindolin-1-yl)ethan-1-one (SI-1): Core Structure: Indoline (non-aromatic) vs. isoindolinone (aromatic fused ring). Substituents: Bromine at the 5-position (indoline) vs. 4-position (isoindolinone). Synthesis: SI-1 is synthesized via a general procedure (GP I) with 85% yield using flash chromatography . Applications: SI-1 is studied as an autophagy inhibitor, highlighting the biological relevance of brominated ethanones.

- (Z)-4-Bromo-3-(4-isopropylbenzylidene)-1-methylindolin-2-one (4h): Core Structure: Indolinone with a benzylidene group. Substituents: Bromine at the 4-position, similar to the target compound. Synthesis: Reflux conditions with 71.7% yield; purification via silica gel chromatography .

Isoindolinone Derivatives with Polar Groups

- 3-Benzyl-2-(4-fluorobenzyl)-3-hydroxyisoindolin-1-one (1n): Substituents: Hydroxyl and fluorobenzyl groups increase polarity. Physical Properties: High melting point (197–200°C) due to hydrogen bonding . IR Data: Strong carbonyl stretch at 1682 cm⁻¹, typical of isoindolinones .

3-(2-(Benzyloxy)ethyl)-3-hydroxyisoindolin-1-one (1y) :

Heterocyclic Ethanone Derivatives

- 1-(4-Bromophenyl)-2-(benzoimidazotriazolyl)ethan-1-one: Core Structure: Complex heterocyclic system with a bromophenyl group. Synthesis: Conducted at 40°C via general procedure C, yielding varied products . Applications: Potential use in optoelectronics due to extended conjugation.

- O-Benzyl (benzofuran-2-yl)ethan-1-one ether oximes: Core Structure: Benzofuran-ethanone with oxime ethers. Bioactivity: Demonstrated antimicrobial activity, suggesting possible biological applications for brominated analogs .

Key Observations

Bromine Position: Bromine at the 4-position (isoindolinone) vs. 5-position (indoline) alters electronic effects, influencing reactivity in cross-coupling reactions. Aromatic isoindolinones (e.g., 1n) exhibit higher thermal stability than non-aromatic indoline derivatives (e.g., SI-1).

Functional Groups: Hydroxyl and ether groups (e.g., 1y) improve solubility but reduce crystallinity. Sulfoximine derivatives (e.g., ) require specialized catalysts (Ru), contrasting with simpler brominated ethanones .

Synthetic Efficiency :

- Yields vary significantly: 85% for SI-1 vs. 71.7% for 4h, reflecting differences in reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.